2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile
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Overview
Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has shown promising results in several studies.
Mechanism Of Action
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile have been studied extensively. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In Alzheimer's disease, it reduces the formation of beta-amyloid plaques and improves cognitive function. In agriculture, it acts as a fungicide and insecticide by disrupting the cell membrane and inhibiting the growth of fungi and insects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile in lab experiments include its high yield synthesis method, its diverse applications in different fields, and its potential to be used as a precursor for the synthesis of novel materials. The limitations include its limited solubility in certain solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile. These include:
1. Further studies to fully understand its mechanism of action and potential applications in medicine, agriculture, and material science.
2. Synthesis of novel derivatives with improved solubility, bioactivity, and selectivity.
3. Development of new methods for the synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile.
4. Studies on the toxicity and safety of this compound.
5. Investigation of the potential use of this compound as a diagnostic tool for cancer and Alzheimer's disease.
Conclusion:
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile is a chemical compound that has shown promising results in several scientific studies. It has potential applications in medicine, agriculture, and material science. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile involves the condensation reaction of 2-bromoacetophenone with pyrrolidine and indole-3-carbaldehyde, followed by thioacetonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer and Alzheimer's disease. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-7-10-21-15-11-19(14-6-2-1-5-13(14)15)12-16(20)18-8-3-4-9-18/h1-2,5-6,11H,3-4,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCMUDUXAOUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile |
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